Leucyl-leucyl-tyrosine

Catalog No.
S532871
CAS No.
20368-24-5
M.F
C21H33N3O5
M. Wt
407.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucyl-leucyl-tyrosine

CAS Number

20368-24-5

Product Name

Leucyl-leucyl-tyrosine

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C21H33N3O5

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(10-13(3)4)20(27)24-18(21(28)29)11-14-5-7-15(25)8-6-14/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1

InChI Key

UCNNZELZXFXXJQ-BZSNNMDCSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

solubility

Soluble in DMSO

Synonyms

Leucyl-leucyl-tyrosine; L-Leu-L-leu-L-tyr;

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+]

The exact mass of the compound Leucyl-leucyl-tyrosine is 407.242 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Substrate for Protease Studies:

Proteases are enzymes that break down proteins into smaller peptides and amino acids. LLT, with its defined structure and composition, can be used as a substrate for studying protease activity. Researchers can monitor the rate of LLT degradation by specific proteases to understand their function and potential inhibitors [].

Model for Peptide-Protein Interactions:

LLT's simple structure can serve as a model system for studying how peptides interact with proteins. By observing how LLT binds to specific protein targets, researchers can gain insights into protein-protein interactions crucial for various cellular processes [].

Potential Role in Bitter Taste Perception:

L-leucine and L-tyrosine are known to contribute to the perception of bitterness. LLT, containing both these amino acids, might be involved in bitter taste detection. Research investigating the interaction of LLT with taste receptors could shed light on the mechanisms of bitter taste perception [].

Applications in Peptide Combinatorial Libraries:

Peptide combinatorial libraries (PCLs) are collections of diverse peptides used for drug discovery. LLT, with its specific amino acid sequence, could be a building block for constructing PCLs. Researchers can then screen these libraries to identify peptides with desired biological activities [].

Leucyl-leucyl-tyrosine is a tripeptide composed of two L-leucine residues and one L-tyrosine residue linked by peptide bonds. Its chemical formula is C21H33N3O5C_{21}H_{33}N_{3}O_{5} and it is categorized under bioactive peptides due to its potential physiological effects. This compound is structurally related to other peptides derived from L-leucine and L-tyrosine, both of which are essential amino acids involved in various biological processes, including protein synthesis and neurotransmitter production .

Typical for peptides, including hydrolysis, which breaks down the peptide bonds into its constituent amino acids. Additionally, it may participate in oxidation reactions, particularly involving the aromatic ring of L-tyrosine, which can be catalyzed by enzymes such as tyrosinase. These reactions can lead to the formation of different derivatives or modifications that may affect its biological activity .

Leucyl-leucyl-tyrosine can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. After the desired sequence is assembled, the protecting groups are removed to yield the final product. Alternative methods include liquid-phase synthesis and enzymatic synthesis using specific peptidases that can catalyze the formation of peptide bonds between amino acids .

Leucyl-leucyl-tyrosine has potential applications in various fields:

  • Nutraceuticals: It may be used in dietary supplements aimed at enhancing athletic performance or cognitive function.
  • Pharmaceuticals: Its components could be explored for therapeutic uses related to neurotransmitter regulation or muscle recovery.
  • Cosmetics: Due to its potential antioxidant properties from L-tyrosine, it might be included in skincare formulations aimed at reducing oxidative stress on the skin .

Leucyl-leucyl-tyrosine shares structural similarities with several other peptides derived from L-leucine and L-tyrosine. Below is a comparison highlighting its uniqueness:

Compound NameStructureMolecular FormulaUnique Features
Leucyl-leucyl-tyrosineLeu-Leu-TyrC21H33N3O5C_{21}H_{33}N_{3}O_{5}Contains two leucines and one tyrosine
Leucyl-tyrosineLeu-TyrC15H22N2O4C_{15}H_{22}N_{2}O_{4}Dipeptide form; fewer amino acids
Tyrosyl-leucineTyr-LeuC15H22N2O4C_{15}H_{22}N_{2}O_{4}Different arrangement; emphasizes tyrosine first
Tripeptide (generic)VariesVariesGeneral term; lacks specific sequence information

Leucyl-leucyl-tyrosine's unique structure with two consecutive leucines distinguishes it from other related compounds, potentially enhancing its biological effects compared to simpler dipeptides.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Exact Mass

407.242

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

LLY

Wikipedia

Leu-leu-tyr

Dates

Last modified: 07-15-2023
1: Delettré J, Berthou J, Lifchitz A, Jollès P. [Crystalline structure of L-leucyl-L-leucyl-L-tyrosine chlorhydrate]. Acta Crystallogr C. 1988 May 15;44 ( Pt 5):905-7. French. PubMed PMID: 3271087.
2: Geva M, Frolow F, Eisenstein M, Addadi L. Antibody recognition of chiral surfaces. Enantiomorphous crystals of leucine-leucine-tyrosine. J Am Chem Soc. 2003 Jan 22;125(3):696-704. PubMed PMID: 12526669.
3: Migliore-Samour D, Roch-Arveiller M, Tissot M, Jazziri M, Keddad K, Giroud JP, Jollès P. Effects of tripeptides derived from milk proteins on polymorphonuclear oxidative and phosphoinositide metabolisms. Biochem Pharmacol. 1992 Aug 18;44(4):673-80. PubMed PMID: 1324681.
4: Geva M, Eisenstein M, Addadi L. Antibody recognition of chiral surfaces. Structural models of antibody complexes with leucine-leucine-tyrosine crystal surfaces. Proteins. 2004 Jun 1;55(4):862-73. PubMed PMID: 15146485.

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